[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE is an organic compound that features a pyrazole ring substituted with a 4-tert-butylbenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE can be synthesized through the reaction of 4-tert-butylbenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The reaction mechanism involves the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of the benzoyl chloride, followed by the elimination of hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbonyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its role in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-tert-butylbenzoyl)-4-propylpiperazine: Similar in structure but with a piperazine ring instead of a pyrazole ring.
4-tert-butylbenzoyl chloride: A precursor in the synthesis of [4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE.
4-tert-butylbenzoyl isothiocyanate: Another derivative of 4-tert-butylbenzoyl used in different synthetic applications.
Uniqueness
This compound is unique due to the presence of both the pyrazole ring and the 4-tert-butylbenzoyl group. This combination imparts specific chemical properties, such as stability and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H16N2O |
---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
(4-tert-butylphenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)12-7-5-11(6-8-12)13(17)16-10-4-9-15-16/h4-10H,1-3H3 |
InChI-Schlüssel |
WBDAZWSZXQTHIQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=CC=N2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.